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The development of L-Moses was driven by the need for a high-quality chemical tool to investigate the
poorly understood role of the PCAF bromodomain, which is linked to cancer, HIV infection, and
neuroinflammation [1]. Researchers employed iterative cycles of rational inhibitor design based on the

triazolopthalazine scaffold, starting from non-selective bromodomain inhibitors [1].

The synthesis began with a scalable tandem SNAr/condensation reaction on 1,4-dichlorophthalazine,
followed by a KI/HCl-catalyzed SNAr reaction to efficiently generate a focused library of N-linked
derivatives [1]. Key discoveries included the optimal 2-(dimethylamino)ethyl substituent and the critical

importance of stereochemistry, with the (S)-configured enantiomer demonstrating superior potency [1].

The final optimization involved an aza-Henry reaction with p-substituted benzaldehydes and a
diastereoselective nitro-olefin conjugate addition, yielding the potent and selective probe L-45 (L-Moses) in

enantiopure form from (1R,2S)-(-)-norephedrine [1].

Quantitative Profile of L-Moses

L-Moses is characterized by high potency, selectivity, and favorable drug-like properties, as summarized in

the table below.

Property Value / Result Assay Method
Potency (KD) 126 + 15 nM for PCAF Isothermal Titration Calorimetry
(ITC) [1]
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Property Value / Result Assay Method
Selectivity Highly selective for PCAF & GCNS5; inactive Differential Scanning Fluorimetry
on a 48-Brd panel [1] (DSF) & ITC [1]

Cellular Activity  Disrupted PCAF-Brd histone H3.3 interaction  nanoBRET assay in cells [1]
[1]

Cytotoxicity No observable cytotoxicity [1] Peripheral blood mononuclear cells
(PBMC) [1]
Cell Good cell-permeability [1] Not specified

Permeability

Metabolic Stable in human and mouse liver Liver microsomes assay [1]
Stability microsomes [1]

Detailed Experimental Protocols

Key experiments that validated L.-Moses are detailed below to enable replication and understanding of the

data.

Isothermal Titration Calorimetry (ITC)

e Purpose: To measure the binding affinity (KD) and stoichiometry between L-Moses and the PCAF
bromodomain in solution [1].

e Procedure: The PCAF bromodomain protein is placed in the sample cell. The compound L-Moses is
loaded into the syringe. A series of injections of the compound are made into the protein solution. The
instrument measures the heat released or absorbed with each injection. The resulting data are fitted
to a binding model to determine the KD, enthalpy (AH), and entropy (AS) of binding [1].

¢ Key Finding: L-Moses binds with a KD of 126 nM and a 1:1 stoichiometry [1].

Differential Scanning Fluorimetry (DSF)

e Purpose: To rapidly assess binding and, crucially, profile selectivity across many bromodomains [1].
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¢ Procedure: A panel of different bromodomain proteins is prepared in a buffer containing a fluorescent
dye. The dye binds to hydrophobic regions of the protein that become exposed as it unfolds. The
compound is added to each protein sample. The samples are heated gradually while fluorescence is
monitored. Binding of a ligand stabilizes the protein, increasing its melting temperature (ATm). A shift
in ATm indicates binding [1].

¢ Key Finding: L-Moses showed binding only to PCAF and the highly homologous GCN5, with no
observable binding to 46 other bromodomains tested [1].

nanoBRET (Bioluminescence Resonance Energy Transfer)
Cellular Target Engagement

e Purpose: To confirm that L-Moses engages its intended target and disrupts the native protein-
histone interaction in a live cellular environment [1].

¢ Procedure: A nanoLuc-PCAF bromodomain fusion protein is expressed in cells. A fluorescently
labeled histone H3.3 peptide is used as the interaction partner. If the bromodomain binds the histone
peptide, energy transfer occurs, producing a BRET signal. Cells are treated with L-Moses; if the
compound engages the bromodomain, it competes with the histone peptide, reducing the BRET
signal [1].

¢ Key Finding: L-Moses dose-dependently disrupted the PCAF-histone H3.3 interaction in cells,
proving cell permeability and target engagement [1].

Co-crystallography

e Purpose: To visualize the atomic-level interactions between L-Moses and the bromodomain,
rationalizing its potency and selectivity [1].

¢ Procedure: The bromodomain (using the homologous PfGCN5 from Plasmodium falciparum) is co-
crystallized with L-Moses. X-ray diffraction data are collected, and an electron density map is
generated. The structure is solved and refined to show how the inhibitor sits in the acetyl-lysine
binding pocket [1].

¢ Key Finding: The co-crystal structure revealed specific interactions that explain the high selectivity
for PCAF and GCN5 over other bromodomains [1].

Biological Context and Significance

PCAF and GCNS5 are lysine acetyltransferases (KATs) that function as part of large transcriptional

coactivator complexes like SAGA and ATAC, regulating gene expression by acetylating histones and other
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proteins like the oncogene MYC [2]. The bromodomain module recognizes and binds to acetylated lysine

residues on histones, helping to recruit and retain these complexes at specific genomic locations [3] [4].

L-Moses specifically inhibits this reader function, providing a tool to disentangle the role of acetyl-lysine
recognition from the catalytic HAT activity in cellular processes and disease states [1]. While GCN5 has
been strongly implicated in cancer, PCAF can have context-dependent roles, acting as an oncogene or tumor
suppressor in different tissues [2]. The development of L-Meses and other chemical probes is crucial for

validating these proteins as therapeutic targets.

Experimental Workflow for Probe Validation

The diagram below outlines the key stages and decision points in the process of discovering and validating

L-Moses.
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Workflow for discovering and validating the L.-Meoses PCAF bromodomain inhibitor.

Key Applications and Implications

L-Moses serves as a critical research tool with several key applications:

e Target Validation: Enables studies to determine the therapeutic potential of inhibiting the PCAF

bromodomain in diseases like cancer and HIV [1] [4].
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e Mechanistic Studies: Allows researchers to dissect the specific function of the bromodomain
"reader" module separately from the "writer" (HAT) activity of the PCAF/GCNS proteins [1] [2].

¢ In Vivo Research: Its favorable metabolic stability and lack of cytotoxicity support its use in animal
models to study PCAF function in a physiological context [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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